Benzyl 4-bromo-2-hydroxybenzylcarbamate
CAS No.: 1033194-56-7
Cat. No.: VC3003171
Molecular Formula: C15H14BrNO3
Molecular Weight: 336.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1033194-56-7 |
---|---|
Molecular Formula | C15H14BrNO3 |
Molecular Weight | 336.18 g/mol |
IUPAC Name | benzyl N-[(4-bromo-2-hydroxyphenyl)methyl]carbamate |
Standard InChI | InChI=1S/C15H14BrNO3/c16-13-7-6-12(14(18)8-13)9-17-15(19)20-10-11-4-2-1-3-5-11/h1-8,18H,9-10H2,(H,17,19) |
Standard InChI Key | WCYLRGVFURSSRN-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)NCC2=C(C=C(C=C2)Br)O |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCC2=C(C=C(C=C2)Br)O |
Introduction
Chemical Structure and Properties
Molecular Structure
Benzyl 4-bromo-2-hydroxybenzylcarbamate is characterized by its distinctive molecular structure featuring a carbamate scaffold. The compound contains a benzyl group attached to the carbamate functionality, with a 4-bromo-2-hydroxybenzyl group as the other substituent. This arrangement creates a molecule with multiple functional groups including a carbamate linkage, a hydroxyl group, and a bromine substituent on an aromatic ring. The molecular formula is C15H14BrNO3 .
Physical Properties
Based on structural similarities with related carbamate compounds, Benzyl 4-bromo-2-hydroxybenzylcarbamate likely exhibits several characteristic physical properties. It is expected to be a crystalline solid at room temperature with moderate to high melting point due to its aromatic components and potential for hydrogen bonding through the hydroxyl group.
The compound demonstrates solubility patterns typical of functionalized carbamates, being generally soluble in organic solvents such as dichloromethane and ethyl acetate while exhibiting limited solubility in water. This solubility profile has important implications for its handling in laboratory settings and its potential applications in various chemical processes.
Comparative Structural Analysis
The table below presents a comparative analysis of Benzyl 4-bromo-2-hydroxybenzylcarbamate with structurally related compounds:
Compound | Molecular Formula | Key Structural Features | Molecular Weight (g/mol) |
---|---|---|---|
Benzyl 4-bromo-2-hydroxybenzylcarbamate | C15H14BrNO3 | Hydroxyl and bromo substituents on benzyl ring | ~350 |
Benzyl N-[2-(4-bromophenyl)ethenyl]carbamate | C16H14BrNO2 | Ethenyl linkage, bromo substituent | ~334.21 |
Benzyl N-(4-bromothiophen-2-yl)carbamate | C12H10BrNO2S | Thiophene ring with bromo substituent | 312.18 |
Synthesis Methods
General Synthetic Approaches
The synthesis of Benzyl 4-bromo-2-hydroxybenzylcarbamate can be approached through several general methods applicable to carbamate compounds. These typically involve the reaction between a carbamating agent and an appropriate hydroxybenzyl derivative. Based on synthetic methodologies for related compounds, several viable routes can be proposed.
Chloroacetamide-Based Synthesis
One potential synthetic pathway draws inspiration from the research on benzouracils and carbamates synthesis. As detailed in recent research, chloroacetamides serve as versatile intermediates for the preparation of carbamate compounds through carbon-carbon bond cleavage reactions . The process typically begins with the reaction of chloroacetyl chloride with a suitable amine substrate in acetonitrile:
-
Initial reaction of 4-bromo-2-hydroxybenzylamine with chloroacetyl chloride to form the corresponding chloroacetamide
-
Subsequent transformation of the chloroacetamide intermediate to the target carbamate through a carbon-carbon bond cleavage reaction
-
Final purification using column chromatography with hexane/ethyl acetate as the eluent system
This synthetic approach offers several advantages, including mild reaction conditions and relatively straightforward purification procedures.
Direct Carbamoylation Methods
An alternative synthesis method involves direct carbamoylation using benzyl chloroformate:
-
Reaction of 4-bromo-2-hydroxybenzylamine with benzyl chloroformate in the presence of a suitable base
-
Aqueous workup and purification to obtain the target compound
This approach represents a more direct route to Benzyl 4-bromo-2-hydroxybenzylcarbamate and may offer advantages in terms of reaction efficiency and yield.
Biological Activities and Applications
Related Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4-(substituted-benzylamino)-2-hydroxy benzoic acids | M. chlorophenolicum | 25-50 μg/mL |
N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides | B. subtilis | 12.5-50 μg/mL |
N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides | M. chlorophenolicum | 50 μg/mL |
These findings suggest that the structural motifs present in Benzyl 4-bromo-2-hydroxybenzylcarbamate may confer similar antimicrobial properties, making it a compound of interest for further investigation in pharmaceutical research .
Pharmaceutical Applications
The pharmaceutical potential of Benzyl 4-bromo-2-hydroxybenzylcarbamate extends beyond antimicrobial applications. Carbamate compounds have demonstrated diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects. The presence of the hydroxyl group in Benzyl 4-bromo-2-hydroxybenzylcarbamate may enhance its ability to interact with biological targets through hydrogen bonding, while the bromine substituent could influence its binding affinity and metabolic stability.
Several potential pharmaceutical applications include:
-
Development of novel antimicrobial agents against resistant bacterial strains
-
Exploration as a scaffold for anticancer drug development
-
Investigation as a potential enzyme inhibitor for various therapeutic targets
-
Use in structure-activity relationship studies to guide the design of more potent derivatives
Chemical Research Applications
Beyond its biological potential, Benzyl 4-bromo-2-hydroxybenzylcarbamate serves as a valuable tool in chemical research. Its multifunctional structure makes it useful as:
-
A synthetic intermediate in the preparation of more complex molecules
-
A model compound for studying carbamate chemistry and reactivity
-
A building block for the development of functional materials
-
A substrate for exploring novel transformation methodologies
The presence of both nucleophilic (hydroxyl) and electrophilic sites within the molecule offers opportunities for diverse chemical transformations, enhancing its utility in organic synthesis.
Structure-Activity Relationships
Key Structural Features
-
The carbamate functionality serves as a relatively stable linkage that can be cleaved under specific conditions, making it useful in prodrug design and controlled-release applications.
-
The hydroxyl group provides a site for hydrogen bonding and potential derivatization, enhancing the compound's ability to interact with biological targets.
-
The bromine substituent introduces electronic effects that influence reactivity and can serve as a handle for further synthetic transformations through various cross-coupling reactions.
-
The benzyl groups contribute hydrophobicity and potential π-π interactions with aromatic residues in biological targets.
Comparison with Related Carbamates
Research on similar carbamate compounds reveals that subtle structural modifications can significantly impact biological activity. For instance, studies on benzyl N-(4-bromothiophen-2-yl)carbamate show that the replacement of a benzene ring with a thiophene ring alters the compound's electronic properties and potential biological interactions .
Analytical Characterization
Spectroscopic Analysis
While specific spectroscopic data for Benzyl 4-bromo-2-hydroxybenzylcarbamate is limited in the current literature, characteristic patterns can be anticipated based on its structural features. In 1H NMR spectroscopy, the compound would likely exhibit distinctive signals for the aromatic protons, the methylene protons of the benzyl group, and the NH proton of the carbamate functionality.
The hydroxyl proton would typically appear as a singlet that may show concentration and temperature-dependent chemical shift. The 13C NMR spectrum would feature signals corresponding to the carbonyl carbon, aromatic carbons, and the methylene carbon of the benzyl group.
Chromatographic Behavior
The chromatographic profile of Benzyl 4-bromo-2-hydroxybenzylcarbamate would likely show retention characteristics consistent with its polarity and functional group composition. Purification by column chromatography using hexane/ethyl acetate systems, as described for related compounds, would likely provide effective separation from synthetic impurities .
Future Research Directions
Synthetic Optimization
Further research on Benzyl 4-bromo-2-hydroxybenzylcarbamate could focus on optimizing synthetic routes to improve yield and purity. Alternative methodologies that avoid the use of toxic reagents or that enable greener approaches would be particularly valuable. The development of catalytic methods for its preparation could enhance synthetic efficiency.
Biological Evaluation
Comprehensive biological screening of Benzyl 4-bromo-2-hydroxybenzylcarbamate would help elucidate its full potential as a bioactive compound. Investigations should include:
-
Antimicrobial assays against a broad spectrum of bacteria and fungi
-
Cytotoxicity studies against various cancer cell lines
-
Enzyme inhibition assays for relevant therapeutic targets
-
Structure-activity relationship studies to identify optimal substitution patterns
Material Science Applications
The multifunctional nature of Benzyl 4-bromo-2-hydroxybenzylcarbamate suggests potential applications in material science. Its ability to form hydrogen bonds and undergo various transformations could be exploited in the development of functional materials with specific properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume